molecular formula C23H16N4O3 B2874197 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione CAS No. 371138-12-4

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione

Cat. No.: B2874197
CAS No.: 371138-12-4
M. Wt: 396.406
InChI Key: GAHIGUAKGRTCFN-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a benzene ring, forming a benzo[d][1,2,3]triazole moiety. Additionally, the compound contains a naphthalene-1,4-dione moiety and a methoxyphenylamino group. These functional groups could potentially confer interesting chemical properties to the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,2,3-triazole ring can participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and resistance to oxidation .

Scientific Research Applications

Anticancer Activity

1,4-Naphthoquinone-1,2,3-triazole hybrids, which include compounds structurally related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione, have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7, HT-29, and MOLT-4. These compounds, through the induction of cell cycle arrest at the G0/G1 phase, present promising potential as anticancer agents (Gholampour et al., 2019).

Antioxidant Properties

Some derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have shown significant antioxidant activity. These derivatives have demonstrated higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).

Chemosensor Applications

Compounds structurally related to this compound have been developed as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions and undergo a color change upon complexation, indicating their potential use in detecting and quantifying specific metal ions (Gosavi-Mirkute et al., 2017).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of the 1,2,3-triazole ring and the methoxyphenylamino group, it could be interesting to explore its potential as a therapeutic agent .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(3-methoxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-15-8-6-7-14(13-15)24-20-21(27-19-12-5-4-11-18(19)25-26-27)23(29)17-10-3-2-9-16(17)22(20)28/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIGUAKGRTCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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